4-CHLORO-5-(CHLOROMETHYL)-3-METHYL-1,2-OXAZOLE

Description

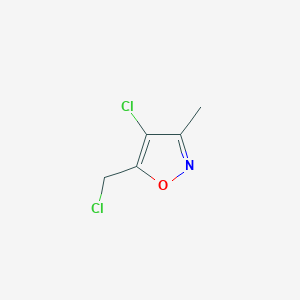

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-(chloromethyl)-3-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2NO/c1-3-5(7)4(2-6)9-8-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEOGOUWHWPXRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4 Chloro 5 Chloromethyl 3 Methyl 1,2 Oxazole and Its Derivatives

Reactivity Profile of the Chloromethyl Group on the Oxazole (B20620) Ring

The chloromethyl group (-CH₂Cl) attached to the 1,2-oxazole ring is a key site for a variety of chemical transformations. Its reactivity is primarily centered around the susceptibility of the carbon-chlorine bond to nucleophilic attack, making it a valuable handle for introducing diverse functional groups.

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group is highly susceptible to nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. This reactivity is a cornerstone of its synthetic utility.

Research has shown that related chloromethyl oxazoles readily react with various nucleophiles. For instance, 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles react with potassium cyanide, a potent nucleophile, to form the corresponding acetonitriles. nih.gov This reaction proceeds through a classic SN2 mechanism, where the cyanide ion attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. wikipedia.org

Similarly, chloromethyl chlorosulfate (B8482658) (CMCS), another chloromethylating agent, reacts rapidly with anionic nucleophiles like halide and acetate (B1210297) ions. nih.gov These reactions typically result in the displacement of the chlorosulfate group to form new carbon-nucleophile bonds. nih.gov The reactivity of these systems underscores the electrophilic nature of the carbon atom in the chloromethyl group, making it a prime target for a wide range of nucleophiles.

Table 1: Examples of Nucleophilic Substitution Reactions

| Starting Material | Nucleophile | Product |

| 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | KCN | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetonitrile |

| Chloromethyl chlorosulfate | Acetate ion | Chloromethyl acetate |

This table is generated based on reactivity patterns of similar compounds and is for illustrative purposes.

Alkylation Reactions Utilizing the Chloromethyl Functionality

The chloromethyl group serves as an effective alkylating agent, enabling the introduction of the oxazole moiety onto other molecules. This is a direct consequence of the nucleophilic substitution reactions discussed previously.

In these reactions, a nucleophilic substrate attacks the carbon of the chloromethyl group, forming a new carbon-carbon or carbon-heteroatom bond. For example, the alkylation of β-dicarbonyl compounds with haloalkanes is a common synthetic strategy. researchgate.net In a similar vein, 4-chloro-5-(chloromethyl)-3-methyl-1,2-oxazole can be expected to alkylate a variety of nucleophiles, such as the sodium salts of mercaptans, leading to the formation of thioethers. researchgate.net

The efficiency of these alkylation reactions is often dependent on the nature of the nucleophile, the solvent, and the reaction conditions. Stronger nucleophiles and polar aprotic solvents generally favor the SN2 pathway, leading to higher yields of the alkylated product. masterorganicchemistry.com

Cross-Coupling Reactions Involving Chloromethyl Oxazoles

While the chloromethyl group itself is not typically directly involved in standard palladium-catalyzed cross-coupling reactions, its presence on the oxazole ring can influence the reactivity of other sites. More commonly, a halogen atom directly attached to the oxazole ring, such as the chloro group at the C4 position, would be the active site for cross-coupling. researchgate.netyork.ac.uk

However, the chloromethyl group can be transformed into other functionalities that are amenable to cross-coupling. For instance, it could be converted to a phosphonium (B103445) salt, which can then participate in Wittig-type reactions. Alternatively, conversion to an organometallic species could pave the way for cross-coupling.

Research on 4-bromomethyl-2-chlorooxazole has demonstrated the versatility of haloalkyl-substituted oxazoles in palladium-catalyzed cross-coupling reactions. researchgate.netyork.ac.uk In this case, Stille and Suzuki couplings were successfully performed, showcasing the potential for forming carbon-carbon bonds at the position of the halomethyl group, albeit with a bromo derivative which is generally more reactive than a chloro derivative in such reactions. researchgate.netyork.ac.uk

Williamson Ether Synthesis and Related Alkylations

The Williamson ether synthesis is a classic method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.com The chloromethyl group of this compound is an ideal electrophile for this reaction.

When treated with an alkoxide (RO⁻), the chloromethyl group will undergo nucleophilic attack to form an ether, with the oxazole moiety attached to an alkoxy group. libretexts.org This reaction is generally efficient for primary alkyl halides like the chloromethyl group. wikipedia.orglumenlearning.com The choice of base to generate the alkoxide and the solvent are crucial for the success of the reaction. masterorganicchemistry.comyoutube.com

Table 2: Potential Williamson Ether Synthesis Products

| Alkoxide | Product |

| Sodium ethoxide | 4-chloro-5-(ethoxymethyl)-3-methyl-1,2-oxazole |

| Sodium phenoxide | 4-chloro-3-methyl-5-(phenoxymethyl)-1,2-oxazole |

This table illustrates potential products from the Williamson ether synthesis and is for conceptual understanding.

Transformations of the Oxazole Ring System in Related Compounds

The 1,2-oxazole (isoxazole) ring is an aromatic heterocycle, and its reactivity is influenced by the substituents attached to it. While the focus of this article is on a specific derivative, understanding the general reactivity of the oxazole ring provides context for its chemical behavior.

Functionalization at Various Positions of the Oxazole Ring

The positions on the oxazole ring exhibit different reactivities towards electrophilic and nucleophilic attack. pharmaguideline.com The presence of activating or deactivating groups can significantly influence where substitution occurs.

For 1,3-oxazoles, electrophilic substitution, if it occurs, generally prefers the C5 position, especially with electron-donating groups present. wikipedia.org Nucleophilic substitution is more likely to occur at the C2 position, particularly if a good leaving group is present. pharmaguideline.com

In the case of 1,2-oxazoles (isoxazoles), the reactivity pattern can be complex. The synthesis of 3,4,5-trisubstituted isoxazoles is often achieved through cycloaddition reactions, which allow for the controlled placement of substituents. beilstein-journals.orgillinois.edunih.gov Functionalization of a pre-formed isoxazole (B147169) ring can be more challenging. However, methods for the electrophilic cyclization of precursors can lead to highly substituted isoxazoles, such as 4-iodoisoxazoles, which can then undergo further palladium-catalyzed reactions to introduce a variety of substituents at the C4 position. nih.gov

The regioselective preparation of related 4-chloromethyl-1,3-oxazoles has been achieved from 1,3-oxazole N-oxides, highlighting a method for introducing the chloromethyl group at a specific position. researchgate.net Furthermore, the predictable metallation of oxazoles, often at the C2 position, followed by quenching with an electrophile, is a powerful tool for functionalization. wikipedia.orgresearchgate.net

Ring Opening Reactions of Oxazole N-Oxides

The introduction of an N-oxide functionality to the oxazole or isoxazole ring significantly alters its electronic properties and chemical reactivity. The N-O dipole in benzene- and naphthalene-fused 1,2-oxazole N-oxides has been shown through DFT calculations to distort the π-electron framework. This distortion is concentrated on the 1,2-oxazole ring, increasing its susceptibility to ring-opening reactions uoa.gr.

While specific studies on the N-oxide of this compound are not detailed, the general principle suggests that oxidation of the ring nitrogen would render the heterocyclic system more prone to cleavage under various conditions. This enhanced reactivity opens pathways to novel molecular structures that are not accessible from the parent oxazole. The strain and altered electron distribution facilitate reactions with nucleophiles or thermal rearrangements that can lead to the scission of the N-O bond and subsequent transformation of the ring system.

Derivatization Strategies for Chloromethyl Oxazoles and Isoxazoles

The chloromethyl group at the 5-position of the isoxazole ring is a highly reactive site, enabling a wide range of derivatization strategies. This functionality acts as a potent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone for synthesizing a diverse library of derivatives by introducing various functional groups.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines)

The carbon atom of the chloromethyl group is highly electrophilic, readily undergoing bimolecular nucleophilic substitution (SN2) reactions with a variety of nitrogen-containing nucleophiles. The chlorine atom serves as an effective leaving group, facilitating its displacement by primary and secondary amines, amides, and other nitrogenous compounds smolecule.com.

These reactions are fundamental for introducing amino functionalities, which are prevalent in biologically active molecules. For instance, the reaction of 3-alkyl(aryl, furyl)-5-bromomethylisoxazoles with secondary amines has been documented to yield the corresponding 5-(aminomethyl)isoxazole derivatives researchgate.net. Similarly, treating 3-chloromethyl-5-aryl-isoxazoles with morpholine (B109124) in methanol (B129727) results in the substitution of the chlorine atom by the morpholine residue researchgate.net. These transformations typically proceed under mild conditions and result in good yields of the aminated products.

| Chloromethyl Isoxazole Derivative | Nitrogen Nucleophile | Product | Reference |

|---|---|---|---|

| 3-Aryl-5-bromomethylisoxazole | Secondary Amines (e.g., Piperidine, Morpholine) | 3-Aryl-5-(piperidin-1-ylmethyl)isoxazole | researchgate.net |

| 3-Chloromethyl-5-phenylisoxazole | Morpholine | 4-((5-Phenylisoxazol-3-yl)methyl)morpholine | researchgate.net |

Synthesis of Thiocyanate (B1210189) and Isothiocyanate Derivatives

The synthesis of thiocyanate derivatives from chloromethyl isoxazoles can be achieved through a direct nucleophilic substitution. The chloromethyl group reacts with a thiocyanate salt, such as sodium or potassium thiocyanate, to displace the chloride and form a new carbon-sulfur bond. This reaction is a standard method for producing organic thiocyanates.

Conversely, the synthesis of isothiocyanates typically involves a multi-step process starting from a primary amine. Therefore, to obtain an isothiocyanate derivative from a chloromethyl isoxazole, the chloromethyl group would first be converted to an aminomethyl group, as described in section 3.3.1. The resulting primary amine can then be treated with reagents like thiophosgene (B130339) or carbon disulfide in the presence of a desulfurizing agent to yield the target isothiocyanate nih.govmdpi.com. A common method involves forming a dithiocarbamate (B8719985) salt from the amine and carbon disulfide, which is then decomposed to the isothiocyanate nih.gov.

| Target Derivative | General Reaction Scheme | Key Reagents | Reference |

|---|---|---|---|

| Thiocyanate | Isoxazole-CH₂Cl + MSCN (M=Na, K) → Isoxazole-CH₂SCN + MCl | Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN) | semanticscholar.org |

| Isothiocyanate | 1. Isoxazole-CH₂Cl + NH₃ → Isoxazole-CH₂NH₂ 2. Isoxazole-CH₂NH₂ + CS₂ → Isoxazole-CH₂NCS | 1. Ammonia 2. Carbon disulfide (CS₂), Desulfurizing agent (e.g., DCC, HgCl₂) | nih.govmdpi.com |

Conversion to Hydroxymethyl Derivatives

The transformation of the chloromethyl group to a hydroxymethyl group is a valuable synthetic conversion, as the resulting alcohol can serve as a precursor for esters, ethers, and other functional groups. A robust and high-yielding method for this conversion involves a two-step process. First, the chloromethyl compound is treated with a salt of formic acid, such as sodium formate (B1220265). This results in a nucleophilic substitution of the chloride by the formate anion, yielding a formate ester intermediate. The subsequent hydrolysis of this ester, typically under basic or acidic conditions, affords the desired hydroxymethyl derivative semanticscholar.org. This method is often preferred over direct hydrolysis with hydroxide (B78521) ions, which can sometimes lead to side reactions. This specific two-step sequence has been successfully applied to the synthesis of 5-hydroxymethylthiazole (B23344) from 2-chloro-5-chloromethyl thiazole, a structurally analogous compound semanticscholar.org. The comparison between 5-(chloromethyl)furfural (CMF) and 5-(hydroxymethyl)furfural (HMF) in biomass conversion research highlights the synthetic importance and utility of this transformation rsc.org.

| Step | Reaction | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Formate Ester Formation | Sodium formate (HCOONa) | Isoxazole-CH₂OCHO (Formate ester) | semanticscholar.org |

| 2 | Hydrolysis | Acid or Base (e.g., HCl, NaOH) | Isoxazole-CH₂OH (Hydroxymethyl derivative) | semanticscholar.org |

Applications of 4 Chloro 5 Chloromethyl 3 Methyl 1,2 Oxazole in Organic Synthesis and Applied Chemical Research

4-CHLORO-5-(CHLOROMETHYL)-3-METHYL-1,2-OXAZOLE as a Key Building Block in Synthetic Chemistry

The dual reactivity of this compound allows for sequential or selective reactions, providing a pathway to a wide array of substituted isoxazole (B147169) derivatives. The chloromethyl group at the C5 position is susceptible to nucleophilic substitution, while the chloro group at the C4 position can participate in various coupling reactions or further nucleophilic displacements, making it a strategic starting material in synthetic chemistry.

The isoxazole core is a foundational element in the synthesis of numerous complex heterocyclic systems. Building blocks like 5-(chloromethyl)isoxazoles are readily synthesized from accessible materials such as aldoximes and 2,3-dichloro-1-propene. researchgate.netresearchgate.net These intermediates are crucial for creating larger, fused heterocyclic structures. For instance, the chloromethyl group can be converted into various other functionalities or used to link the isoxazole ring to other cyclic systems. The reaction of 5-(chloromethyl)isoxazoles with nucleophiles like amines, thiols, or amino acids leads to the formation of more elaborate molecules, including conjugates with potential biological activity. researchgate.net While direct examples detailing the use of this compound are specific, the reactivity patterns of similar chloromethyl isoxazoles are well-documented, suggesting its utility in constructing fused systems like isoxazolopyrazoles or other pharmacologically relevant scaffolds. nih.gov

Table 1: Examples of Reactions Involving Isoxazole Building Blocks

| Precursor Type | Reagent(s) | Resulting Framework | Application Area |

|---|---|---|---|

| 5-(Chloromethyl)isoxazoles | Aldoximes, 2,3-dichloropropene | 3,5-Disubstituted Isoxazoles | Synthetic Intermediate |

| 3-Substituted 5-chloromethylisoxazoles | 3-Aminopropylsilatrane | Isoxazole-bridged silatranes | Material Science |

| Nitrile Oxides | Alkenes/Alkynes | Isoxazolines/Isoxazoles | General Heterocyclic Synthesis mdpi.comwikipedia.org |

| 2-Alkyn-1-one O-methyl oximes | Iodine monochloride (ICl) | 3,4,5-Trisubstituted Isoxazoles | Medicinal Chemistry nih.gov |

As a precursor, this compound offers a platform for introducing the 3-methyl-4-chloro-isoxazole moiety into larger molecules. The isoxazole ring itself is stable but can undergo ring-opening reactions under specific conditions, leading to acyclic functionalized compounds that are valuable synthetic intermediates. nih.govingentaconnect.com This latent functionality allows for the transformation of the isoxazole into structures like β-hydroxy ketones or γ-amino alcohols, further expanding its synthetic utility. researchgate.net The compound's structure is particularly relevant in the synthesis of novel fungicides and other agrochemicals where the isoxazole scaffold is known to impart biological activity. google.com

Strategic Role of Oxazole (B20620) Derivatives in Medicinal Chemistry Research (as synthetic targets/building blocks)

Isoxazole derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. rsc.orgnih.govresearchgate.net The unique electronic properties and the ability of the isoxazole ring to engage in various non-covalent interactions with biological targets make it a privileged scaffold in drug design. bohrium.comdaneshyari.com

The isoxazole ring is a bioisostere for other functional groups, and its incorporation into a molecule can enhance efficacy, improve pharmacokinetic profiles, and reduce toxicity. daneshyari.com Numerous clinically used drugs contain the isoxazole moiety, demonstrating its importance. nih.govresearchgate.net Synthetic strategies often rely on versatile building blocks to generate libraries of compounds for screening. Methodologies like 1,3-dipolar cycloaddition reactions are powerful tools for creating isoxazole and isoxazolidine (B1194047) rings. mdpi.comrsc.org Building blocks such as this compound are instrumental in synthesizing new chemical entities where the isoxazole core is decorated with various substituents to optimize biological activity. nih.govwisdomlib.org

Table 2: Selected Marketed Drugs Featuring the Isoxazole Scaffold

| Drug Name | Therapeutic Class | Key Structural Feature |

|---|---|---|

| Oxacillin | Antibacterial | Penicillin with an isoxazole side chain nih.gov |

| Sulfamethoxazole | Antibacterial | Sulfonamide combined with a methylisoxazole ring nih.gov |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) | Diaryl-substituted isoxazole wikipedia.org |

| Leflunomide | Immunosuppressive | Isoxazole carboxamide derivative wikipedia.org |

| Risperidone | Antipsychotic | Contains a benzisoxazole moiety daneshyari.com |

| Danazol | Hormonal Agent | Steroid fused with an isoxazole ring wikipedia.org |

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drugs. The synthesis of a series of analogs with systematic structural modifications allows researchers to understand which parts of a molecule are crucial for its biological activity. dundee.ac.uk Isoxazole derivatives are frequently subjected to SAR studies. mdpi.comresearchgate.netumt.edu For instance, modifying the substituents at the C3, C4, and C5 positions of the isoxazole ring can dramatically influence the compound's potency and selectivity. dundee.ac.ukmdpi.com A building block like this compound provides two distinct points for modification, enabling the systematic exploration of the chemical space around the isoxazole core to establish robust SAR profiles for various biological targets. dundee.ac.uknih.gov

Potential in Material Science and Agrochemical Research (as synthetic targets/building blocks)

Beyond pharmaceuticals, isoxazole derivatives have found applications in material science and are particularly prominent in the field of agrochemicals. ingentaconnect.comresearchgate.net

In material science , isoxazole-containing compounds have been investigated for their use in polymers and as liquid crystals. researchgate.net Their electronic properties also make them candidates for organic semiconductors and components in dye-sensitized solar cells. ingentaconnect.comresearchgate.net The ability to synthesize polymers with isoxazole units in the main chain opens possibilities for creating materials with novel thermal and electronic properties. researchgate.net

In agrochemical research , the isoxazole scaffold is a key component in many commercial pesticides, including fungicides, herbicides, and insecticides. scilit.comresearchgate.netnih.gov The biological activity of these compounds is often linked to the specific substitution pattern on the isoxazole ring. scilit.com For example, the herbicide isoxaben (B1672637) is an isoxazole derivative. wikipedia.org The development of new agrochemicals relies on the synthesis of novel isoxazole structures, for which intermediates like this compound serve as valuable starting points. researchgate.net Its structure is particularly relevant to a class of fungicides where the isoxazole core is essential for activity. google.com

Table 3: Applications of Isoxazole Derivatives in Agrochemicals and Material Science

| Application Area | Example Compound Class/Use | Reference |

|---|---|---|

| Agrochemicals | ||

| Fungicides | Isoxazole-based fungicidal compounds | researchgate.netgoogle.com |

| Herbicides | Isoxaben, 2-cyanoacrylates containing isoxazole | wikipedia.orgingentaconnect.com |

| Insecticides | Isoxazoline-containing pesticides (e.g., Fluralaner) | researchgate.netnih.gov |

| Material Science | ||

| Liquid Crystals | Isoxazole-based liquid crystal polymers | ingentaconnect.comresearchgate.net |

| Organic Semiconductors | Compounds with π-conjugated isoxazole systems | researchgate.netresearchgate.net |

| Photochromic Materials | Probes for metal ions like Cu2+ | ingentaconnect.com |

Synthesis of Oxazole-Containing Materials for Optoelectronic Applications

The direct application of this compound in the synthesis of optoelectronic materials is not yet extensively documented in scientific literature. However, the inherent photochemical properties of the isoxazole ring system suggest a strong potential for its use in this field. The isoxazole nucleus is known to be photosensitive, a characteristic that is being increasingly explored for applications in materials science and photochemistry. rsc.orgnih.gov

The N-O bond within the isoxazole ring is relatively weak and can be cleaved upon exposure to ultraviolet (UV) irradiation. acs.org This photo-initiated ring-opening can lead to the formation of highly reactive intermediates, such as nitrenes and azirines. nih.govbiorxiv.org These intermediates can then undergo various transformations, including rearrangement into the isomeric oxazole structure or reacting with other molecules to form new covalent bonds. nih.gov This intrinsic photoreactivity is the basis for the development of isoxazole-based photo-crosslinkers, which are molecules that can form covalent links between other molecules upon exposure to light. rsc.orgbiorxiv.org

This photo-crosslinking capability is of significant interest in the development of optoelectronic materials. For instance, polymers incorporating the this compound moiety could potentially be synthesized. The reactive chloromethyl group serves as a handle to graft the isoxazole unit onto a polymer backbone. Upon irradiation, these isoxazole-functionalized polymers could crosslink, forming stable, patterned films. This process is fundamental in photolithography, a key technique used in the fabrication of microelectronic and optoelectronic devices.

Table 1: Photochemical Properties of the Isoxazole Ring

| Property | Description | Potential Application in Optoelectronics |

|---|---|---|

| Photosensitivity | The N-O bond in the isoxazole ring is susceptible to cleavage by UV light. acs.org | Creation of photo-patternable materials and photoresists. |

| Intermediate Formation | Forms reactive intermediates like nitrenes and azirines upon irradiation. nih.govbiorxiv.org | Development of photo-crosslinking agents for polymer films. |

| Isomerization | Can rearrange to form an oxazole ring, altering electronic properties. nih.gov | Tuning of photophysical properties (e.g., fluorescence) in materials. |

The research into these applications is still nascent, but the fundamental photochemistry of isoxazoles provides a strong theoretical basis for the future use of derivatives like this compound in advanced materials for optoelectronics.

Use in the Development of Agrochemical Formulations and Analogues

The isoxazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous derivatives exhibiting herbicidal, fungicidal, and insecticidal properties. The specific compound this compound serves as a key intermediate in the synthesis of certain herbicidal agents.

Research has demonstrated its utility in the preparation of isoxazolyl-alkyl thiocarbamates, a class of compounds with noted herbicidal activity. A United States patent describes a method for synthesizing these thiocarbamates where this compound is a crucial starting material. trea.com The process involves the reaction of the chloromethyl group of the isoxazole with a salt of a thiocarbamic acid.

The general reaction scheme is as follows: The sodium salt of a desired N,N-disubstituted thiocarbamic acid is reacted with this compound. In this nucleophilic substitution reaction, the chlorine atom of the chloromethyl group is displaced by the sulfur atom of the thiocarbamate salt, forming the final herbicidal compound.

Table 2: Synthesis of Isoxazolyl-Alkyl Thiocarbamate Herbicides

| Reactant 1 | Reactant 2 | Product | Application |

|---|

This synthetic route highlights the importance of this compound as a building block. The presence of the reactive chloromethyl group allows for the straightforward introduction of the isoxazole moiety into more complex molecules, leading to the creation of new potential agrochemical candidates. The development of analogues through this synthetic pathway allows researchers to fine-tune the herbicidal activity and selectivity of the final products by varying the substituents on the thiocarbamate nitrogen atom.

Future Research Directions and Emerging Opportunities for 4 Chloro 5 Chloromethyl 3 Methyl 1,2 Oxazole

Development of Eco-Friendly and Sustainable Synthetic Methods for Halogenated Oxazoles

The synthesis of halogenated heterocycles often relies on traditional methods that can generate hazardous waste. Future research must prioritize the development of green and sustainable synthetic routes. The principles of green chemistry, such as using safer solvents, reducing byproducts, and increasing energy efficiency, are central to this effort. nih.gov

Microwave-assisted synthesis represents a promising eco-friendly technique that can significantly reduce reaction times from hours to minutes, thereby minimizing energy consumption and often leading to higher yields and cleaner products. nih.govacs.orgmdpi.com Ultrasound-mediated synthesis and photocatalysis are other energy-efficient methods being explored for the synthesis of heterocyclic compounds. nih.gov The development of protocols that utilize water as a solvent or employ catalysts like β-cyclodextrin could further enhance the environmental profile of oxazole (B20620) synthesis. acs.org

Future work should focus on adapting these green technologies for the specific synthesis of halogenated 1,2-oxazoles like 4-CHLORO-5-(CHLOROMETHYL)-3-METHYL-1,2-OXAZOLE. This involves designing novel catalytic systems and reaction conditions that are both efficient and environmentally benign.

| Parameter | Conventional Methods | Green/Sustainable Methods |

|---|---|---|

| Energy Source | Traditional heating (e.g., oil baths) | Microwave irradiation, Ultrasound, Photocatalysis nih.gov |

| Reaction Time | Hours to days | Minutes to hours acs.orgmdpi.com |

| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions acs.org |

| Catalysts | Stoichiometric reagents, heavy metals | Reusable catalysts, biocatalysts (e.g., lipases), phase-transfer catalysts (e.g., β-cyclodextrin) acs.org |

| Byproduct Generation | Can be significant | Minimized, aiming for high atom economy nih.gov |

Exploration of Unprecedented Reactivity and Transformations for this compound

The reactivity of this compound is dictated by its electron-deficient halogenated ring and the electrophilic chloromethyl group. While general oxazole chemistry is well-documented, the specific interplay of these functional groups offers fertile ground for discovering novel transformations.

The chloromethyl group is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Future studies could explore reactions with complex nucleophiles to build intricate molecular architectures. Furthermore, the chlorinated oxazole ring itself presents opportunities. While oxazoles are generally resistant to nucleophilic attack, electron-withdrawing substituents can facilitate such reactions, particularly at the C2-position for 1,3-oxazoles. pharmaguideline.com Research into the specific reactivity of the C4-chloro substituent in the 1,2-oxazole system is warranted.

Diels-Alder reactions are a hallmark of oxazole chemistry, where they can act as dienes to form pyridine (B92270) derivatives. clockss.orgwikipedia.org Investigating the dienophilic or dienic character of this compound in cycloaddition reactions could unlock pathways to novel heterocyclic systems. wikipedia.orgresearchgate.net The potential for unexpected tandem reactions or rearrangements, such as those observed in the synthesis of other substituted oxazoles, also merits investigation. organic-chemistry.orgnih.gov For instance, reactions of 1,3-oxazole N-oxides with reagents like phosphorus oxychloride have been shown to yield 4-chloromethyl-1,3-oxazoles through a deoxygenation-chlorination process, highlighting the potential for complex, regioselective transformations. researchgate.net

Advanced Computational Modeling and Machine Learning in Oxazole Chemistry

The integration of computational tools is revolutionizing chemical research. For this compound, these methods can accelerate discovery and provide deep mechanistic insights.

Computational Modeling: Quantum mechanical methods like Density Functional Theory (DFT) can be used to study the geometric and electronic structure of the molecule, predict its reactivity, and elucidate reaction mechanisms. worldwidejournals.com Quantitative Structure-Activity Relationship (QSAR) models can correlate the structural features of oxazole derivatives with their biological activities, guiding the design of new compounds with desired properties. nih.govresearchgate.netresearchgate.net Molecular docking simulations can predict how oxazole-containing molecules interact with biological targets, such as enzymes or receptors, which is crucial for drug discovery. nih.govjcchems.com

Machine Learning (ML): Machine learning algorithms are increasingly being applied to chemistry to predict reaction outcomes, optimize synthesis conditions, and even design novel molecules. nih.govnih.gov ML models, trained on large datasets of chemical reactions, could predict the reactivity of this compound under various conditions. acs.org For instance, transfer learning techniques are being developed to improve the performance of retrosynthesis prediction models for heterocyclic compounds, which could aid in planning the synthesis of complex molecules derived from this oxazole. chemrxiv.org

| Methodology | Application Area | Potential Impact on this compound Research |

|---|---|---|

| DFT Calculations | Investigating electronic structure and reaction mechanisms worldwidejournals.com | Predicting sites of reactivity; understanding regioselectivity in substitution or cycloaddition reactions. |

| QSAR Modeling | Predicting biological activity based on molecular descriptors nih.govresearchgate.net | Guiding the synthesis of derivatives with enhanced therapeutic or pesticidal potential. |

| Molecular Docking | Simulating ligand-protein interactions jcchems.commdpi.com | Identifying potential biological targets and hypothesizing mechanisms of action. |

| Machine Learning | Predicting reaction outcomes and retrosynthesis pathways nih.govchemrxiv.org | Optimizing synthetic routes and designing novel, complex target molecules. |

Integration of this compound into Broader Chemical Synthesis Paradigms

The ultimate value of a building block like this compound lies in its utility in constructing more complex and valuable molecules. Its bifunctional nature—a stable heterocyclic core and a reactive side chain—makes it an attractive starting point for diversity-oriented synthesis.

Future research should aim to incorporate this compound into multi-step syntheses of natural products, pharmaceuticals, and agrochemicals. The oxazole ring is a key component in various bioactive molecules. pharmaguideline.comorganic-chemistry.org The classic use of oxazoles in Diels-Alder/retro-Diels-Alder sequences to generate substituted pyridines and furans is a powerful strategy. wikipedia.orgresearchgate.net Applying this to this compound could provide access to novel, highly substituted pyridine scaffolds, which are prevalent in medicinal chemistry.

Furthermore, the development of one-pot, multi-component reactions involving this oxazole could streamline synthetic processes. For example, tandem sequences where the chloromethyl group is first substituted, followed by a transformation of the oxazole ring, could rapidly generate molecular complexity from a simple starting material. The compound could serve as a key intermediate in the synthesis of potent compounds, analogous to how 2-chloro-5-chloromethyl-thiazole is a crucial precursor for pesticides. google.comgoogle.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-5-(chloromethyl)-3-methyl-1,2-oxazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like substituted oxazoles. A common approach is chloromethylation of 3-methyl-1,2-oxazole derivatives using chloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., ZnI₂). Temperature control (20–60°C) and solvent choice (e.g., anhydrous dioxane) are critical to minimize side reactions and enhance purity . Post-synthesis purification via column chromatography or recrystallization in ethanol-DMF mixtures ensures high yields (>75%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to characterize structural features and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions and confirm chloromethyl group presence. For example, the chloromethyl (-CH₂Cl) proton signal appears as a singlet at ~4.5–5.0 ppm, while methyl groups on the oxazole ring resonate at ~2.3–2.5 ppm .

- IR Spectroscopy : Detect functional groups (e.g., C-Cl stretch at ~650 cm⁻¹ and C-O-C oxazole ring vibrations at ~980 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (MW ≈ 177.02 g/mol) via ESI-MS or GC-MS, with fragmentation patterns verifying the chloromethyl and methyl substituents .

Q. What solvent systems and chromatographic methods are recommended for purification?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) for recrystallization to enhance solubility. For column chromatography, silica gel with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) effectively separates impurities. Monitor fractions via TLC (Rf ≈ 0.3–0.5 in hexane:EA 3:1) .

Advanced Research Questions

Q. How does the chloromethyl group at the 5-position influence reactivity in nucleophilic substitution compared to other halogenated oxazoles?

- Methodological Answer : The chloromethyl group exhibits higher electrophilicity than chloro or bromo substituents due to the -CH₂Cl moiety’s polarization. Kinetic studies (e.g., SN2 reactions with NaI in acetone) show faster substitution rates (k ≈ 1.5 × 10⁻³ s⁻¹) compared to 5-chloro-3-methyl-1,2-oxazole (k ≈ 5.2 × 10⁻⁴ s⁻¹). Computational DFT analysis (B3LYP/6-31G*) corroborates enhanced charge density at the methyl carbon .

Q. What challenges arise in crystallographic data refinement for this compound, and how can SHELX software address them?

- Methodological Answer : Disordered chloromethyl groups and twinning are common issues. SHELXL (via Olex2 interface) refines disordered positions using PART instructions and restraints. For twinned data (e.g., pseudo-merohedral twinning), the TWIN command with BASF parameter optimization improves R1 values (<0.05). High-resolution data (d-spacing <0.8 Å) is essential for accurate anisotropic displacement parameter modeling .

Q. What methodologies are recommended for studying biological interactions, such as enzyme inhibition?

- Methodological Answer :

- Covalent Binding Assays : Incubate the compound with target enzymes (e.g., serine hydrolases) in PBS buffer (pH 7.4) at 37°C. Quench reactions with iodoacetamide and analyze via SDS-PAGE or LC-MS to identify adduct formation .

- Kinetic Studies : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to measure IC₅₀ values. Pre-incubate the enzyme with varying compound concentrations (0.1–100 µM) for 30 min before adding substrate .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 3ERT). Parameterize the compound’s partial charges via Gaussian09 (B3LYP/6-31G*). MD simulations (GROMACS, 100 ns) assess binding stability, with RMSD <2.0 Å indicating robust interactions. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.